2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 4-chlorophenyl group at position 3, a sulfanyl bridge at position 2, and an acetamide moiety substituted with a 2,5-dimethoxyphenyl group. The 4-chlorophenyl and dimethoxyphenyl substituents likely enhance lipophilicity and metabolic stability, critical for bioavailability .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-29-15-7-8-18(30-2)17(11-15)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)14-5-3-13(23)4-6-14/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVLKWPBOUGLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable aldehyde or ketone. The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzoyl chloride. The final step involves the attachment of the dimethoxyphenylacetamide moiety through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs differ in substituents on the pyrimidinone core and the acetamide-linked aryl group. Key examples include:
*Calculated based on analogous structures in .
Key Observations :
- Substituent Effects :
Pharmacological Activity
- Antimicrobial Potential: Chlorophenyl and methoxy groups correlate with antibacterial efficacy in Populus bud extracts (), implying synergistic effects in acetamide derivatives .
- Anticancer Activity: Pyrimidinone derivatives inhibit kinases (e.g., EGFR, VEGFR), with IC₅₀ values ranging from 10 nM to 1 μM depending on substituents .
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated at ~3.5 (higher than dichlorophenyl analog in , logP ~2.8), favoring membrane permeability but risking hepatotoxicity .
- Solubility : Dimethoxy groups may enhance aqueous solubility compared to CF₃ or Cl-substituted analogs .
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation compared to methyl substituents .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.0 g/mol . The compound features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, the presence of a substituted amido or imino side chain at position 3 is essential for antimicrobial activity against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effective antibacterial properties, suggesting that similar derivatives may show potent activity against pathogenic bacteria.
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Anticancer Activity
- Research indicates that thienopyrimidine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have been tested against human tumor cell lines such as HepG-2 (liver cancer) and HCT116 (colon cancer), showing promising results in reducing cell viability .
- The mechanism of action may involve the modulation of specific signaling pathways or direct interaction with cellular targets.
Case Study 1: Antimicrobial Efficacy
In vitro studies evaluated various thienopyrimidine derivatives for their antimicrobial activity. Compounds were tested against multiple strains:
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
The results indicated that certain derivatives exhibited MIC values as low as 50 µg/mL , highlighting their potential as effective antimicrobial agents.
Case Study 2: Anticancer Properties
A study focused on the anticancer effects of thienopyrimidine derivatives on HepG-2 and HCT116 cell lines. The results showed that:
- IC50 values ranged from 10 to 30 µM , indicating significant cytotoxicity.
- Mechanistic studies suggested that these compounds may induce apoptosis through caspase activation pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial growth and cancer cell proliferation.
- Cell Signaling Modulation : Alteration of signaling pathways linked to cell survival and apoptosis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
